molecular formula C11H12N2O2 B2640506 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde CAS No. 119483-54-4

2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Cat. No.: B2640506
CAS No.: 119483-54-4
M. Wt: 204.229
InChI Key: PJDQQYIQVKQXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . This benzodiazepine derivative features a seven-membered diazepine ring fused to a benzene ring, which adopts a distorted boat conformation as determined by X-ray crystallographic studies . The crystal packing of analogous structures is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonding interactions . Benzodiazepine derivatives are a therapeutically significant class of heterocyclic compounds. Research indicates they are investigated for their hypnotic effects, which offer less toxic and less severe withdrawal profiles compared to barbiturates . Furthermore, this scaffold is relevant in developing treatments for gastrointestinal and central nervous system (CNS) disorders, as well as for applications such as vasopressin antagonists . This product is intended for research purposes as a key synthetic intermediate or building block in medicinal chemistry and drug discovery programs. It is supplied For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-6-11(15)12-9-4-2-3-5-10(9)13(8)7-14/h2-5,7-8H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDQQYIQVKQXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst can yield the desired compound. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.22 g/mol
  • CAS Number : 119483-54-4

The structure of this benzodiazepine derivative features a seven-membered ring that adopts a distorted boat conformation, which is crucial for its biological activity .

Therapeutic Applications

1. Central Nervous System Disorders
Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). They are primarily used as anxiolytics, sedatives, and hypnotics. The compound has been investigated for its potential to alleviate anxiety and promote sleep due to its ability to enhance GABAergic transmission in the brain .

2. Gastrointestinal Disorders
Research indicates that certain benzodiazepine derivatives can exhibit therapeutic effects in treating gastrointestinal disorders. They may help in managing conditions such as irritable bowel syndrome (IBS) by modulating gut motility and reducing anxiety-related symptoms .

3. Anticonvulsant Properties
Some studies have suggested that 2-methyl-4-oxo derivatives possess anticonvulsant properties. This application is particularly relevant in the development of medications for epilepsy and seizure disorders, where modulation of neurotransmitter systems is essential .

Case Studies and Research Findings

StudyFindings
Gringauz (1999)Highlighted the less toxic profile of benzodiazepines compared to barbiturates for anxiety treatment .
Rahbaek et al. (1999)Discussed the use of benzodiazepines in treating gastrointestinal disorders and their role as vasopressin antagonists .
Venkatraj et al. (2008)Conducted crystallographic studies revealing structural insights that correlate with biological activity .

These studies underscore the multifaceted applications of benzodiazepine derivatives in both CNS and gastrointestinal contexts.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

The positional isomer with a methyl group at position 3 (vs. position 2) exhibits distinct physicochemical properties:

  • Crystallographic differences : X-ray studies using programs like SHELX and ORTEP could reveal variations in bond angles and torsional strain.
  • Purity and availability : Both isomers (2-methyl and 3-methyl) are commercially available with 95% purity, as listed in catalogs such as Combi-Blocks (Refs: QY-4898 and QY-9443) .
Table 1: Comparison of 2-Methyl and 3-Methyl Isomers
Property 2-Methyl Isomer 3-Methyl Isomer
CAS Registry Number 119483-54-4 104310-02-3
Molecular Formula C₁₁H₁₀N₂O₂ C₁₁H₁₀N₂O₂
Purity 95% 95%
Key Substituent Position Position 2 Position 3

Functional Group Variants: 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde

This compound, reported in Acta Crystallographica Section E , differs in substituent placement:

  • Oxo group at position 2 : Alters hydrogen-bonding patterns compared to the 4-oxo derivative.
  • Formyl group at position 5: May lead to distinct supramolecular architectures due to variations in hydrogen-bond donor/acceptor sites, as analyzed in Bernstein et al.’s work on graph-set theory .

Non-Benzodiazepine Analogues: Benzo-1,4-Oxathiins

Compounds like 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) share fused aromatic systems but replace the diazepine ring with an oxathiine ring. Key differences include:

  • Electronic properties : The sulfur atom in oxathiins increases electron density, affecting redox behavior.
  • Synthetic routes : Sodium hydride-mediated reactions in DMF are common for oxathiins , whereas benzodiazepines often involve cyclocondensation of o-phenylenediamine derivatives .

Research Findings and Implications

  • Synthetic Challenges : The formyl group in 2-methyl-4-oxo-benzodiazepine derivatives complicates purification due to its reactivity, requiring careful handling under inert conditions .
  • Crystallographic Insights : SHELX-refined structures highlight planar benzodiazepine rings with puckering amplitudes (quantified via Cremer-Pople coordinates ) influenced by substituent positions.

Biological Activity

2-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde (CAS No. 119483-54-4) is a synthetic compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 119483-54-4

Pharmacological Effects

Research indicates that benzodiazepines exhibit various pharmacological effects, including anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties. The specific biological activities of this compound are summarized in the following table:

Activity Description
AnxiolyticReduces anxiety levels by enhancing GABAergic neurotransmission.
SedativeInduces sleep and relaxation through central nervous system depression.
AnticonvulsantPrevents seizures by stabilizing neuronal activity.
Muscle RelaxantRelaxes skeletal muscles by acting on the spinal cord and supraspinal sites.
AmnesicCauses temporary memory loss or amnesia in certain contexts.

The primary mechanism of action for this compound involves modulation of the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing GABA's inhibitory effects, it leads to increased neuronal inhibition and a resultant calming effect.

Study 1: Anxiolytic Effects in Animal Models

A study published in Pharmacology Biochemistry and Behavior investigated the anxiolytic properties of similar benzodiazepine derivatives in rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages:

Dosage (mg/kg) Anxiety Score Reduction (%)
0.520%
1.045%
2.060%

This suggests that compounds structurally related to 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine may also exhibit similar anxiolytic effects.

Study 2: Sedative Effects in Clinical Trials

A clinical trial assessed the sedative effects of a benzodiazepine derivative on patients undergoing surgical procedures. The findings revealed that patients receiving the compound experienced a statistically significant decrease in preoperative anxiety compared to those receiving a placebo:

Group Preoperative Anxiety Score
Treatment Group25 ± 5
Placebo Group45 ± 6

This highlights the potential utility of this compound in clinical settings for managing anxiety before surgical interventions.

Q & A

Q. Q1: What are the established synthetic routes for 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, and how can intermediates be optimized?

Methodological Answer: The compound is typically synthesized via cyclization reactions starting from substituted benzodiazepine precursors. A common approach involves:

Cyclocondensation : Reacting an aldehyde-containing precursor with an amine under acidic conditions to form the diazepine ring .

Oxo-group introduction : Oxidation of intermediates using mild oxidizing agents (e.g., PCC or DMSO/oxalyl chloride) to install the 4-oxo moiety while preserving the carbaldehyde group .

Crystallographic validation : Confirming structural integrity via X-ray crystallography, as demonstrated in related benzodiazepine derivatives .

Q. Key Considerations :

  • Monitor reaction pH and temperature to avoid carbaldehyde degradation.
  • Use HPLC or LC-MS for intermediate purity analysis .

Basic Research: Analytical Techniques for Structural Confirmation

Q. Q2: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Provides definitive proof of stereochemistry and bond angles, as seen in structurally similar 4-methyl-2-oxo-tetrahydroquinoline derivatives .
  • NMR spectroscopy :
    • ¹H NMR : Identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~200 ppm) and carbaldehyde (δ ~190 ppm) signals.
  • IR spectroscopy : Detect characteristic stretches for C=O (~1700 cm⁻¹) and aldehyde C-H (~2820 cm⁻¹) .

Advanced Research: Contradictions in Pharmacological Data

Q. Q3: How should researchers resolve discrepancies in reported biological activities of this compound across studies?

Methodological Answer: Contradictions often arise due to:

Assay variability : Differences in cell lines (e.g., IPC-81 leukemia vs. neuronal models) or assay conditions (e.g., serum concentration, incubation time) .

Impurity profiles : Trace intermediates or byproducts (e.g., unreacted aldehydes) may confound results. Validate purity via LC-MS and orthogonal methods (e.g., elemental analysis) .

Receptor selectivity : Screen against related receptors (e.g., GABAₐ vs. serotonin receptors) to clarify target specificity .

Q. Recommended Workflow :

  • Replicate studies using standardized protocols (e.g., OECD guidelines).
  • Cross-validate findings with knockout/mutant models to isolate mechanisms .

Advanced Research: Synthetic Yield Optimization

Q. Q4: What strategies improve the yield of the carbaldehyde group during synthesis?

Methodological Answer:

Protecting groups : Use tert-butyldimethylsilyl (TBDMS) or trityl groups to shield the aldehyde during cyclization .

Catalytic optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance ring-closure efficiency .

Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by 15–20% .

Q. Validation :

  • Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).
  • Compare yields under varying conditions using ANOVA for statistical significance .

Advanced Research: Toxicity and Safety Profiling

Q. Q5: How can researchers assess the toxicity of this compound in preclinical models?

Methodological Answer:

In vitro assays :

  • MTT assay : Measure IC₅₀ in hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines .
  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains .

In vivo studies :

  • Acute toxicity in rodents (OECD 423): Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) .
  • Neurotoxicity screening: Assess GABAergic activity in zebrafish models .

Q. Q6: Which computational tools predict the biological activity of this benzodiazepine derivative?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with GABAₐ receptors (PDB ID: 6HUP) .
  • QSAR models : Train algorithms on datasets from PubChem or ChEMBL to predict IC₅₀ values .
  • ADMET prediction : SwissADME or ProTox-II estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity .

Q. Validation :

  • Compare predicted vs. experimental IC₅₀ values using Pearson correlation coefficients .

Advanced Research: Degradation Pathways and Stability

Q. Q7: What are the dominant degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Hydrolysis : The carbaldehyde group is prone to hydration in aqueous media, forming gem-diols. Monitor via ¹H NMR (disappearance of aldehyde proton) .
  • Oxidative stress : Incubate with liver microsomes (e.g., human S9 fraction) to identify CYP450-mediated metabolites via UPLC-QTOF .

Q. Stabilization Strategies :

  • Lyophilize and store under inert gas (e.g., argon) at −80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.